

An In-depth Technical Guide to 3-Bromo-N-methylbenzylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-N-methylbenzylamine

Cat. No.: B151466

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of **3-Bromo-N-methylbenzylamine**, a halogenated aromatic amine that serves as a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical properties, provides a robust experimental protocol for its synthesis, and explores its potential relevance in drug discovery based on the activities of structurally related compounds.

Core Chemical and Physical Properties

3-Bromo-N-methylbenzylamine is a substituted benzylamine featuring a bromine atom at the meta position of the benzene ring. Its chemical structure and properties make it a versatile intermediate for introducing a bromo-N-methylbenzyl moiety into larger molecules. The canonical SMILES string for this compound is CNCc1cccc(Br)c1.[1][2][3]

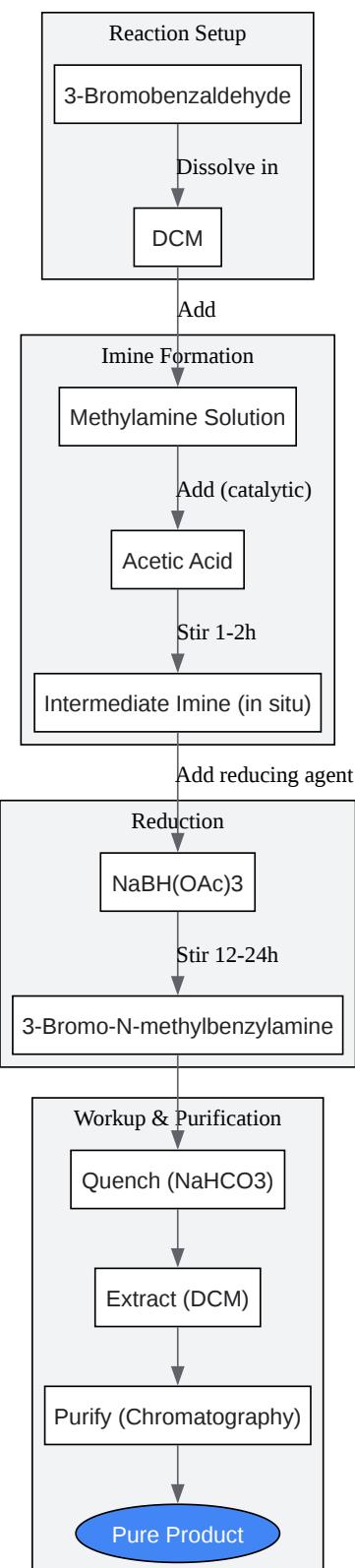
Table 1: Physicochemical Properties of **3-Bromo-N-methylbenzylamine**

Property	Value	Source
SMILES String	CNCCc1ccccc(Br)c1	[1] [2] [3]
CAS Number	67344-77-8	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₁₀ BrN	[1] [4]
Molecular Weight	200.08 g/mol	[1] [2] [3] [4]
Boiling Point	231-232 °C (lit.)	[1] [2] [3]
Density	1.461 g/mL at 25 °C (lit.)	[1] [2] [3]
Refractive Index (n ₂₀ /D)	1.5650 (lit.)	[1] [2] [3]
Purity	≥97% (typical)	[1] [2] [3]
Flash Point	>110 °C (>230 °F)	[1] [2] [3]
InChI Key	QCEANFBGRBLXHN-UHFFFAOYSA-N	[1] [2]

Synthesis via Reductive Amination: Experimental Protocol

The synthesis of **3-Bromo-N-methylbenzylamine** can be efficiently achieved via the reductive amination of 3-bromobenzaldehyde with methylamine. This two-step, one-pot process involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.[\[5\]](#)[\[6\]](#)[\[7\]](#) This method is often preferred due to its high selectivity and the use of mild reducing agents.

Materials:


- 3-Bromobenzaldehyde (1.0 eq)
- Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (1.5 eq)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

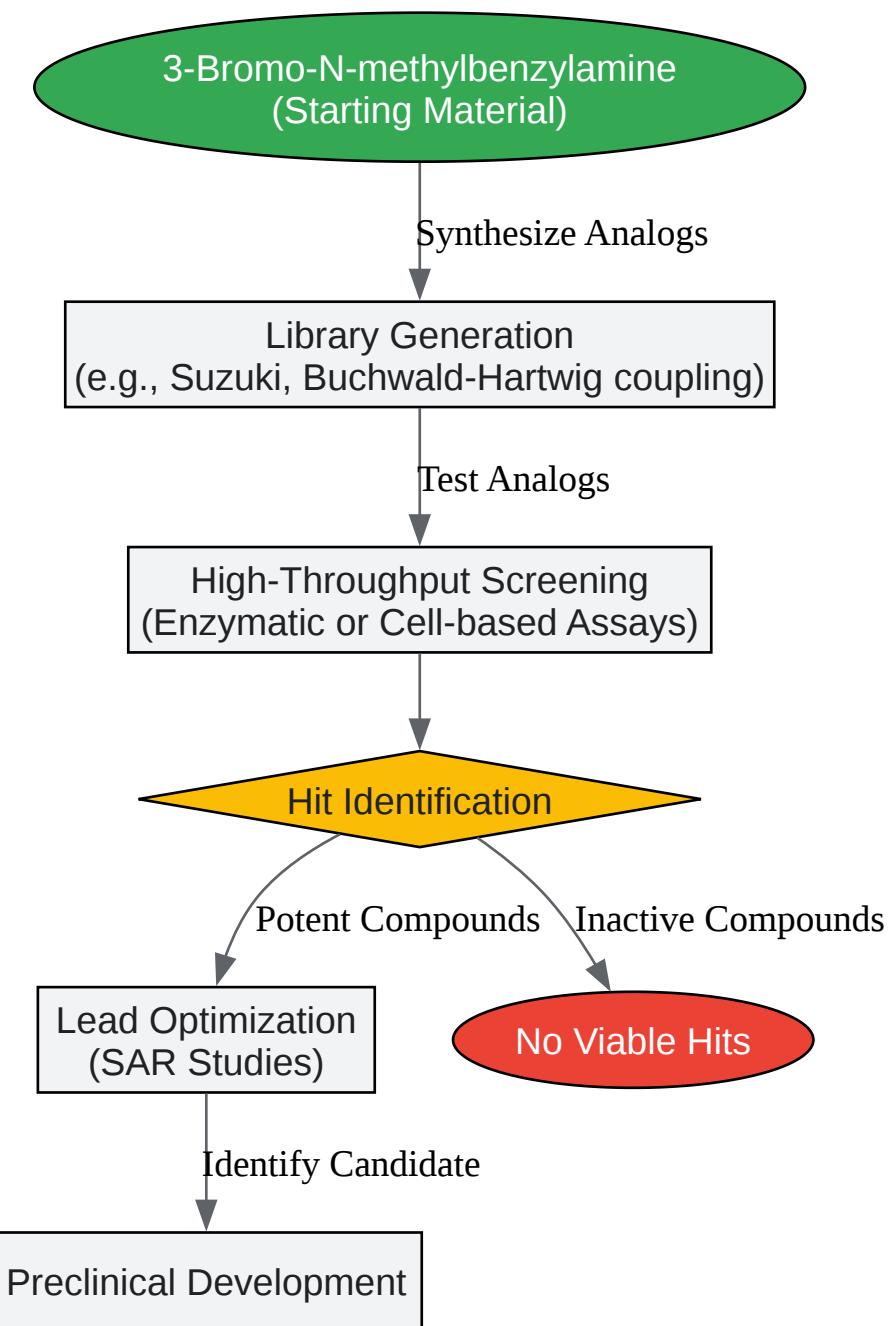
- Acetic Acid (catalytic amount)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-bromobenzaldehyde (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
- Imine Formation: Add the methylamine solution (1.5 eq) to the stirred solution. If using an aqueous solution of methylamine, the addition of a drying agent like anhydrous MgSO_4 may be beneficial. Add a catalytic amount of glacial acetic acid to facilitate imine formation. Allow the mixture to stir at room temperature for 1-2 hours.
- Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic; maintain the temperature at or below room temperature using a water bath if necessary.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.

- **Washing and Drying:** Wash the combined organic layers with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel to yield pure **3-Bromo-N-methylbenzylamine**.

[Click to download full resolution via product page](#)


Synthetic workflow for **3-Bromo-N-methylbenzylamine**.

Potential Biological Significance and Drug Discovery Applications

While **3-Bromo-N-methylbenzylamine** itself is not a widely studied therapeutic agent, the substituted benzylamine scaffold is prevalent in a variety of biologically active molecules. This positions the compound as a key intermediate for the synthesis of novel drug candidates. Research has shown that molecules containing substituted benzylamine moieties exhibit a range of activities, including:

- **Antifungal Properties:** Phenyl-substituted benzylamines have been investigated as a promising class of antifungal agents effective against pathogens like *Candida albicans*.[\[8\]](#)
- **Enzyme Inhibition:** Certain benzylamine derivatives act as potent and selective inhibitors of enzymes such as 17β -hydroxysteroid dehydrogenase type 3 (17β -HSD3), which is a target for hormone-dependent cancers.[\[2\]](#)
- **Anti-Tuberculosis Activity:** Novel benzylamine derivatives have been synthesized and evaluated for their efficacy against *Mycobacterium tuberculosis*.[\[9\]](#)

Given these precedents, **3-Bromo-N-methylbenzylamine** can be utilized in a drug discovery workflow. The bromine atom provides a reactive handle for further chemical modification, such as in cross-coupling reactions, allowing for the rapid generation of a library of diverse analogs for biological screening.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17 β -Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-ブロモ-N-メチルベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. consensus.app [consensus.app]
- 9. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-N-methylbenzylamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151466#3-bromo-n-methylbenzylamine-smiles-string-notation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com